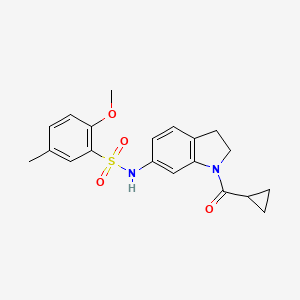
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
説明
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene transcription, and their deregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular disorders. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用機序
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide targets the bromodomain and extra-terminal (BET) family of proteins, specifically the BET bromodomains BRD2, BRD3, and BRD4. BET proteins play a crucial role in gene transcription by binding to acetylated histones and recruiting transcriptional machinery to the gene promoter regions. BET proteins have been shown to regulate the expression of genes involved in cell proliferation, inflammation, and apoptosis. This compound binds to the acetyl-lysine recognition pocket of BET bromodomains, preventing their interaction with acetylated histones and inhibiting gene transcription.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer, this compound inhibits cell proliferation and induces apoptosis in cancer cells. Inflammation is a key driver of various diseases, and this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In cardiovascular diseases, this compound reduces atherosclerotic plaque formation and improves vascular function by reducing oxidative stress and inflammation.
実験室実験の利点と制限
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has several advantages for lab experiments. It is readily available for research purposes, and its synthesis method has been optimized for large-scale production. This compound has shown promising results in preclinical studies as a potential therapeutic agent for cancer, inflammation, and cardiovascular diseases. However, there are some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on gene expression. Additionally, the pharmacokinetics and toxicity of this compound need to be thoroughly evaluated before it can be used in clinical trials.
将来の方向性
There are several future directions for the research and development of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide. Further studies are needed to understand its mechanism of action and its effects on gene expression. The pharmacokinetics and toxicity of this compound need to be thoroughly evaluated before it can be used in clinical trials. Additionally, the therapeutic potential of this compound in other diseases, such as neurodegenerative diseases and infectious diseases, needs to be explored. The development of more potent and selective BET inhibitors based on the structure of this compound is also an area of future research.
科学的研究の応用
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been extensively studied in preclinical models for its therapeutic potential in cancer, inflammation, and cardiovascular diseases. In cancer, this compound has been shown to inhibit the growth of multiple myeloma, acute myeloid leukemia, and prostate cancer cells. Inflammation is a key driver of various diseases, and this compound has been shown to reduce inflammation in preclinical models of rheumatoid arthritis and colitis. In cardiovascular diseases, this compound has been shown to reduce atherosclerotic plaque formation and improve vascular function.
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-13-3-8-18(26-2)19(11-13)27(24,25)21-16-7-6-14-9-10-22(17(14)12-16)20(23)15-4-5-15/h3,6-8,11-12,15,21H,4-5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEIECSNJGHMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromo-2-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3202329.png)

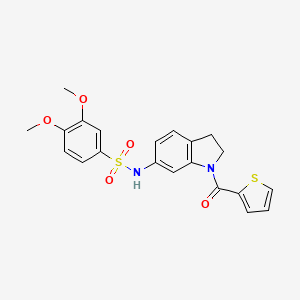

![N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3202350.png)
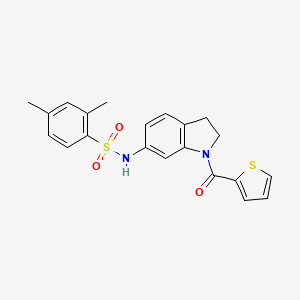
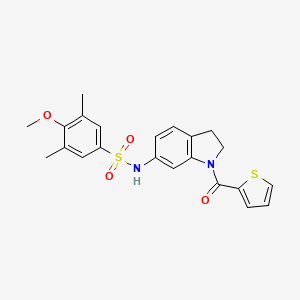
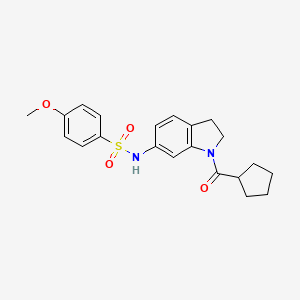
![1,3-Dimethyl-8-[3-(phenylmethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B3202386.png)
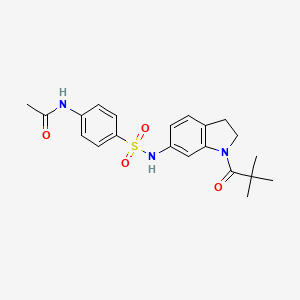
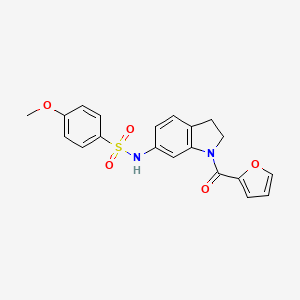

![N-ethyl-2-((6-methyl-7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3202407.png)
![N-benzyl-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3202424.png)